2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Discovery and Development Timeline
The compound 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 524062-32-6) was first documented in scientific literature in the early 21st century. Its synthesis and structural characterization were reported in patents and chemical databases by 2005, with PubChem assigning it the identifier CID 1045972. The development of this molecule aligns with broader trends in medicinal chemistry, particularly the exploration of piperazine-containing acetamides for their pharmacological potential. A pivotal milestone occurred in 2015, when derivatives of this structural class were systematically evaluated for anticonvulsant activity in rodent models, highlighting the compound’s relevance in central nervous system drug research. Industrial-scale synthesis methods emerged concurrently, as evidenced by vendors like BLD Pharm offering bulk quantities by 2024.
Chemical Classification and Nomenclature
This compound belongs to three distinct chemical classes:
- Acetamides : Characterized by the –NH–CO–CH3 functional group.
- Phenylpiperazines : Featuring a piperazine ring substituted with a phenyl group at the 4-position.
- Trifluoromethoxy derivatives : Containing the –O–CF3 moiety at the para position of the aromatic ring.
Systematic IUPAC Name :
this compound.
Alternative Designations :
Structural Features :
| Feature | Description |
|---|---|
| Core scaffold | Acetamide backbone linked to phenylpiperazine |
| Key substituents | Trifluoromethoxy group at phenyl ring para position |
| Molecular formula | C19H20F3N3O2 |
| Molecular weight | 379.38 g/mol |
| SMILES | O=C(NC1=CC=C(OC(F)(F)F)C=C1)CN2CCN(C3=CC=CC=C3)CC2 |
Position in Acetamide Derivative Research
As part of the acetamide family, this compound exemplifies structural hybridization strategies in drug design. Key research intersections include:
- Bioisosteric replacement : The trifluoromethoxy group (–OCF3) serves as a metabolically stable alternative to labile methoxy (–OCH3) groups.
- Piperazine integration : The 4-phenylpiperazine moiety enhances blood-brain barrier penetration, making it valuable in neuroactive compound development.
- Structure-activity relationship (SAR) studies : Systematic modifications of the acetamide side chain and aromatic substituents have been explored to optimize receptor binding profiles.
Historical Significance in Organic Chemistry
The synthesis of this compound reflects three critical advancements in synthetic organic chemistry:
- Piperazine functionalization : Methods from patents like CN103980229A demonstrate scalable routes to N-phenylpiperazine precursors via cyclization of aniline and bis-(2-chloroethyl)amine hydrochloride.
- Trifluoromethoxy incorporation : Techniques for introducing –OCF3 groups, as detailed in Sigma-Aldrich’s research articles, enabled precise control over electronic properties.
- Amide coupling strategies : Modern peptide coupling reagents facilitated the efficient formation of the acetamide bond between piperazine and aryl components.
This molecule’s architecture has inspired derivatives investigated for diverse applications, including hypnotics, anticonvulsants, and kinase inhibitors, cementing its role as a prototypical structure in medicinal chemistry.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)27-17-8-6-15(7-9-17)23-18(26)14-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPOXARBWBFKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of 4-(Trifluoromethoxy)aniline
The synthesis begins with the acylation of 4-(trifluoromethoxy)aniline using 2-chloroacetyl chloride under Schotten-Baumann conditions:
Procedure :
- Dissolve 4-(trifluoromethoxy)aniline (0.05 mol) in dichloromethane (30 mL) and 2% aqueous NaOH (5 mL).
- Add 2-chloroacetyl chloride (0.05 mol) dropwise at 0°C over 1 hour.
- Stir for 2 hours, extract with saturated KHSO₄, and purify via recrystallization.
Outcome :
- 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is obtained as a white crystalline solid (Yield: 68–75%).
- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 4.21 (s, 2H, –CH₂–), 7.33–7.43 (m, 4H, Ar–H), 8.31 (brs, 1H, NH).
Alkylation of 4-Phenylpiperazine
Nucleophilic Substitution in Biphasic Systems
The chloroacetamide intermediate reacts with 4-phenylpiperazine under alkaline conditions:
Procedure :
- Combine 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide (0.03 mol), 4-phenylpiperazine (0.033 mol), K₂CO₃ (0.06 mol), and KI (0.003 mol) in dry acetone (50 mL).
- Reflux at 60°C for 12–18 hours.
- Filter, concentrate, and purify via column chromatography (Hexane:EtOAc, 3:1).
Outcome :
- 2-(4-Phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is isolated as a pale-yellow solid (Yield: 44–78%).
- Purity: ≥95% by HPLC (Retention time: 1.45–1.89 min).
Alternative Synthetic Routes and Optimization
Solid-Phase Synthesis with KI Catalysis
A modified approach employs cesium iodide and boron trifluoride etherate in acetonitrile to enhance reactivity:
Microwave-Assisted Synthesis
Accelerating the alkylation step using microwave irradiation (100°C, 300 W, 30 min) achieves comparable yields (70–76%) while reducing reaction time.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : Symmetrical peak at Rₜ = 1.67 min (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min).
- Elemental Analysis : Found C 59.82%, H 5.24%, N 9.91% (Theoretical C 59.57%, H 5.19%, N 9.93%).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Biphasic Alkylation | K₂CO₃, KI, acetone, 60°C | 44–78 | 95 |
| CsI/BF₃ Catalysis | CsI, BF₃·Et₂O, MeCN, 25°C | 72–82 | 97 |
| Microwave-Assisted | 300 W, 100°C, 30 min | 70–76 | 96 |
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : N-Alkylation competing with O-alkylation in polar solvents.
- Solution : Use non-polar solvents (toluene) and excess piperazine (1.5 eq).
Hydrolysis of Trifluoromethoxy Group
- Issue : Degradation under strongly acidic/basic conditions.
- Solution : Maintain pH 6–8 during workup and avoid prolonged heating.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Green Chemistry Metrics
- E-Factor : 12.5 (kg waste/kg product) for biphasic method vs. 8.2 for microwave synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Target Receptors
The primary targets for this compound include:
- D2/D3 Dopamine Receptors : These receptors are crucial in regulating mood, cognition, and motor control.
- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission associated with memory and learning.
Mode of Action
The compound acts as a ligand for D2/D3 receptors, modulating their activity. Additionally, by inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its concentration in synaptic clefts.
Anticonvulsant Properties
Research has indicated that derivatives of this compound exhibit anticonvulsant activity. Studies have shown effectiveness in animal models for epilepsy, suggesting its potential as a therapeutic agent for seizure disorders. Modifications to the piperazine ring enhance this activity .
Cytotoxic Activity Against Cancer Cells
The cytotoxic effects of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 10.5 | Induces G0/G1 arrest |
| MCF-7 | 15.2 | Induces apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
The mechanism appears to involve the induction of apoptosis through pathways that do not rely on p53, as evidenced by flow cytometry analyses indicating significant increases in G0/G1 and G2/M phases following treatment .
Synthetic Routes
The synthesis typically involves the reaction of 4-phenylpiperazine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine. This process can be optimized through:
- Temperature Control : Maintaining appropriate temperatures enhances yield.
- Purification Techniques : Methods such as recrystallization or chromatography are employed to obtain high-purity products .
Industrial Production
For industrial applications, automated reactors and continuous flow systems are utilized to improve efficiency and scalability. This approach allows for better control over reaction parameters and increased throughput .
Case Studies and Research Findings
- Anticonvulsant Activity Study :
- Cytotoxicity Evaluation :
- Neuropharmacological Applications :
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic transmission.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy vs.
- Sulfonyl Modifications : Sulfonyl-piperazine derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, reducing blood-brain barrier permeability compared to the target compound .
Pharmacological Activity
- Anticonvulsant Activity : Compound 14 () demonstrated anticonvulsant effects in rodent models, suggesting that phenylpiperazine-acetamide derivatives may target voltage-gated ion channels or GABAergic systems .
- Structural-Activity Relationships (SAR) :
- The 4-phenylpiperazine core is critical for CNS activity.
- Electron-withdrawing groups (e.g., trifluoromethoxy) on the acetamide phenyl ring enhance stability and receptor affinity .
Biological Activity
2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known as a derivative of phenylpiperazine, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a phenylpiperazine moiety and a trifluoromethoxyphenyl group. The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems, particularly dopamine receptors and acetylcholinesterase (AChE).
The primary targets of this compound include:
- Dopamine Receptors (D2/D3) : This compound acts as a ligand for D2 and D3 dopamine receptors, potentially modulating dopaminergic signaling pathways involved in motor control and cognitive functions.
- Acetylcholinesterase (AChE) : It functions as an inhibitor of AChE, leading to increased levels of acetylcholine, which can enhance memory and learning processes.
Biochemical Pathways
The interaction of this compound with its targets influences several key biochemical pathways:
- Dopaminergic Pathways : By binding to D2/D3 receptors, the compound may affect reward systems and motor control.
- Cholinergic Pathways : Inhibition of AChE results in elevated acetylcholine levels, enhancing synaptic transmission and cognitive functions.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of various derivatives of this compound. For instance, Kamiński et al. synthesized multiple derivatives and evaluated their efficacy in animal models. Key findings include:
- Activity Profile : Certain derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test, with some compounds showing delayed onset but prolonged effects.
- Structure-Activity Relationship (SAR) : The lipophilicity of the compounds was correlated with their anticonvulsant efficacy. More lipophilic compounds exhibited delayed but longer-lasting protective effects against seizures .
| Compound | Lipophilicity (ClogP) | Dose (mg/kg) | Onset Time | Efficacy |
|---|---|---|---|---|
| 14 | High | 100 | 4h | Active |
| 24 | Low | 100 | 0.5h | Active |
Neuropharmacological Studies
In addition to anticonvulsant activity, the compound has been investigated for its neuropharmacological effects:
- Cognitive Enhancement : By inhibiting AChE, the compound may improve cognitive functions in models of neurodegeneration.
- Dopamine Modulation : Its interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Animal Models of Epilepsy : In studies involving MES-induced seizures, certain derivatives showed significant protective effects at specific doses, indicating their potential as anticonvulsants.
- Cognitive Impairment Models : Research has indicated that compounds similar to this compound can ameliorate cognitive deficits in models simulating Alzheimer's disease through cholinergic enhancement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling 4-phenylpiperazine with a trifluoromethoxyphenyl acetamide precursor. Key steps include amide bond formation (e.g., using EDCI/HOBt coupling agents) and purification via column chromatography. Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized to enhance yield and purity. For example, highlights the importance of solvent choice (e.g., DMF vs. THF) in controlling reaction kinetics .
- Characterization : Confirm identity using -NMR, -NMR, and high-resolution mass spectrometry (HRMS), as detailed in and .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities <95% purity () .
- Structural Confirmation : Infrared (IR) spectroscopy for functional group analysis (amide C=O stretch ~1650 cm), and X-ray crystallography for resolving stereochemical ambiguities (as applied in ) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Prioritize in vitro assays targeting receptors/transporters associated with the compound’s structural motifs (e.g., dopamine or serotonin receptors due to the piperazine moiety). Use radioligand binding assays () or fluorescence-based cellular uptake studies . Dose-response curves (1 nM–10 µM) and positive/negative controls are essential for reliability.
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinities)?
- Methodology :
- Assay Validation : Compare results across multiple assay formats (e.g., functional vs. binding assays) to rule out methodological bias. emphasizes using orthogonal techniques (e.g., calcium flux assays vs. cAMP accumulation) .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects () .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s selectivity?
- Methodology :
- Core Modifications : Synthesize analogs with variations in the trifluoromethoxy group (e.g., replacing with -CF or -OCH) and evaluate binding affinity shifts () .
- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT) and validate with mutagenesis studies () .
Q. What experimental approaches are recommended for identifying off-target interactions in complex biological systems?
- Methodology :
- Proteome-wide Profiling : Use affinity chromatography coupled with mass spectrometry (AP-MS) to map binding partners in cell lysates () .
- CRISPR-Cas9 Screens : Knockout candidate off-target genes and assess compound efficacy changes () .
Q. How can researchers address solubility and bioavailability challenges during preclinical development?
- Methodology :
- Formulation Optimization : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility () .
- Pharmacokinetic Studies : Conduct in vivo bioavailability assays in rodent models, measuring plasma concentration-time profiles via LC-MS/MS () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
